2-Tridecenenitrile
Description
Contextual Significance in Organic Synthesis and Applied Chemistry
2-Tridecenenitrile serves as a valuable intermediate in organic synthesis. ontosight.ai Nitriles, as a class of organic compounds, are versatile precursors for the synthesis of a wide array of other functional groups, including amines, amides, and carboxylic acids. ontosight.ai The presence of a carbon-carbon double bond in this compound adds another layer of reactivity, allowing for a variety of addition and transformation reactions.
A notable synthesis method for this compound is the Knoevenagel condensation of undecanal (B90771) with cyanoacetic acid, followed by decarboxylation. guidechem.comchemicalbook.comlookchem.com This method highlights its connection to other important classes of organic compounds. Research has also explored novel approaches for the synthesis of alkenyl nitriles from allylic esters and halides, which could provide alternative routes to this compound and its derivatives. lookchem.com
In the realm of applied chemistry, this compound finds significant use in the fragrance and flavor industry. duorganics.inresearchgate.net It is described as having a powerful citrus, tangerine-like odor with aldehydic and fresh coriander nuances. givaudan.comthegoodscentscompany.comfragranceu.com This has led to its inclusion in various fragrance compositions for products such as cosmetics, soaps, and detergents. guidechem.comchemicalbook.comlookchem.com Beyond perfumery, it is also utilized in the production of agrochemicals, polymers, and other specialty chemicals. duorganics.in
| Property | Value | Reference |
| Molecular Formula | C13H23N | ontosight.aiduorganics.inguidechem.com |
| Molecular Weight | 193.33 g/mol | guidechem.comchemicalbook.comlookchem.com |
| Appearance | Clear, colorless to pale yellowish liquid | guidechem.comchemicalbook.comlookchem.com |
| Odor | Strong citrus, tangerine, aldehydic | guidechem.comgivaudan.comfragranceu.com |
Isomeric Considerations and Their Academic Implications
The structure of this compound, featuring a double bond at the second carbon position, gives rise to geometric isomerism, specifically the (E) and (Z) isomers. epa.govnih.gov The commercial product is often a mixture of these isomers. epa.gov The spatial arrangement of the substituents around the double bond can influence the molecule's physical and chemical properties, as well as its biological activity and olfactory characteristics.
The different isomers of nitriles can exhibit distinct odors. google.com While specific detailed studies on the olfactory differences between the (E) and (Z) isomers of this compound are not extensively documented in the provided results, it is a general principle in fragrance chemistry that isomeric forms can have varying scent profiles. For instance, research on other unsaturated nitriles has shown that different isomers can possess unique and desirable fragrance qualities. google.com
Furthermore, the presence of isomers has implications for synthetic strategies and characterization. The synthesis of a specific isomer often requires stereoselective methods. The analytical characterization of this compound typically involves techniques that can distinguish between the (E) and (Z) forms, such as gas chromatography (GC). ventos.com The study of these isomers contributes to a deeper understanding of structure-property relationships in organic molecules.
| Isomer | IUPAC Name | CAS Number |
| (E)-isomer | (2E)-tridec-2-enenitrile | 912818-62-3 |
| (Z)-isomer | (2Z)-tridec-2-enenitrile | Not explicitly found |
| Mixture | tridec-2-enenitrile | 22629-49-8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tridec-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSPQBFDRTUGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047667 | |
| Record name | 2-Tridecenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047667 | |
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Molecular Weight |
193.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22629-49-8 | |
| Record name | 2-Tridecenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22629-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Tridecenenitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Tridecenenitrile | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Tridecenenitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridec-2-enenitrile | |
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Synthetic Methodologies and Route Development
Knoevenagel Condensation and Decarboxylation Approaches
A principal and commercially significant method for synthesizing 2-Tridecenenitrile is through the Knoevenagel condensation. lookchem.comguidechem.comepdf.pub This reaction involves the nucleophilic addition between a carbonyl compound, in this case undecanal (B90771), and a compound with an active hydrogen, cyanoacetic acid, in the presence of a basic catalyst. lookchem.comguidechem.comepdf.puborientjchem.org The initial product is a β-hydroxy carbonyl compound, which then undergoes spontaneous dehydration to form an α,β-unsaturated carbonyl compound. This is followed by decarboxylation to yield this compound. lookchem.comguidechem.comepdf.pub
The Knoevenagel condensation is a well-established and versatile method for C-C bond formation. orientjchem.org It is typically catalyzed by organic bases like pyridine (B92270) or piperidine. orientjchem.org The reaction mechanism begins with the deprotonation of the active methylene (B1212753) compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. orientjchem.org
Wittig Reaction-Based Syntheses
The Wittig reaction presents another viable, though less commonly cited, pathway for the synthesis of alkenes like this compound. wikipedia.orgchemistrysteps.com This reaction involves the interaction of an aldehyde or ketone with a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orgmasterorganicchemistry.com The versatility of the Wittig reaction allows for the formation of a double bond at a specific location, converting a carbonyl group into a C=C bond. chemistrysteps.com
The mechanism is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. chemistrysteps.com This intermediate then decomposes to yield the alkene and a stable phosphine (B1218219) oxide, which is the driving force of the reaction. organic-chemistry.org The stereochemistry of the resulting alkene can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
Ritter Reaction Applications in this compound Synthesis
The Ritter reaction offers a method to convert nitriles into N-alkyl amides through the reaction of an electrophilic alkylating agent with a nitrile. wordpress.comopenochem.orgwikipedia.org While the primary product is an amide, this reaction is relevant in the broader context of nitrile chemistry. wikipedia.org The reaction is initiated by the formation of a carbenium ion from a substrate like an alcohol in the presence of a strong acid. openochem.orgwikipedia.org This carbocation then undergoes electrophilic addition to the nitrile, forming a nitrilium ion, which is subsequently hydrolyzed to the amide. openochem.orgwikipedia.org Although direct synthesis of this compound via this method is not prominently documented, the reaction's principles are a key part of nitrile functional group transformations.
Cyanation and Halogenation Strategies
While specific details on the direct application of cyanation and halogenation for this compound are not extensively available in the provided results, these fundamental organic reactions are crucial for creating the necessary precursors for other synthetic routes. For instance, halogenation of an appropriate alkyl chain could produce a precursor for a Wittig reagent, and cyanation is the core step in introducing the nitrile functional group.
Green Chemistry Principles in this compound Production
The chemical industry is increasingly adopting sustainable methodologies, and the synthesis of this compound is no exception. duorganics.in Green chemistry principles focus on minimizing waste, reducing energy consumption, and using environmentally benign solvents and catalysts. duorganics.in
Ionic Liquid Catalysis for Enhanced Yields and Reduced Reaction Times
Ionic liquids are emerging as environmentally friendly catalysts and solvents for reactions like the Knoevenagel condensation. orientjchem.org These salts, which are liquid at low temperatures, offer advantages such as high thermal stability, low vapor pressure, and the ability to be recycled. mdpi.commdpi.com For example, a hexamethylenetetramine-based ionic liquid, 1-methyl-hexamethylenetetraminium tetrafluoroborate, has been shown to be an effective catalyst for the Knoevenagel condensation, leading to high yields in short reaction times and avoiding the use of hazardous organic solvents. The use of ionic liquids can simplify product isolation and allow for the recovery and reuse of the catalyst. mdpi.com
Sustainable Synthesis Optimization Strategies
Optimizing synthesis for sustainability involves several strategies. duorganics.in This includes the use of biocatalytic methods, such as aldoxime dehydratases, which can convert aldoximes to nitriles under mild conditions. mdpi.com Another approach is the use of renewable starting materials, which aligns with the principles of a circular economy. mdpi.com Furthermore, the development of catalytic systems that are efficient and can be easily separated from the reaction mixture and reused is a key area of research. mdpi.commdpi.com For instance, supporting ionic liquid phase catalysts on solid materials can combine the advantages of homogeneous and heterogeneous catalysis.
Chemical Reactivity and Mechanistic Transformations
Reactions Involving the Nitrile Functional Group
The nitrile group in 2-tridecenenitrile is a versatile functional handle, susceptible to a range of transformations including hydrolysis, reduction, and various nucleophilic attacks.
The conversion of the nitrile group to a carboxylic acid is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions. The process typically occurs in two stages: initial conversion to an amide intermediate, followed by further hydrolysis to the corresponding carboxylic acid. For this compound, this reaction would yield 2-tridecenoic acid. The general mechanism involves the protonation of the nitrile nitrogen (in acidic conditions) or nucleophilic attack by a hydroxide (B78521) ion on the nitrile carbon (in basic conditions), followed by tautomerization and subsequent hydrolysis.
Table 1: Conditions for Nitrile Hydrolysis
| Reagent/Catalyst | Conditions | Product |
|---|---|---|
| H₃O⁺ (e.g., aq. HCl, aq. H₂SO₄) | Heat | 2-Tridecenoic acid |
The nitrile group of this compound can be reduced to a primary amine, yielding 2-tridecen-1-amine. This transformation is of significant interest for the synthesis of various nitrogen-containing compounds. Common methods for this reduction include catalytic hydrogenation using catalysts like Raney nickel, platinum oxide, or palladium on carbon. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also effective. When using metal hydrides, care must be taken to control the reaction conditions to avoid the potential reduction of the carbon-carbon double bond.
Table 2: Reagents for Nitrile Reduction
| Reagent | Typical Conditions | Product |
|---|---|---|
| H₂/Raney Ni | High pressure, elevated temperature | 2-Tridecen-1-amine or Tridecylamine |
| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | 2-Tridecen-1-amine |
While the nitrile group itself does not undergo classical nucleophilic substitution, the α-carbon position in saturated nitriles is acidic and can be deprotonated to form a carbanion, which then acts as a nucleophile. However, in α,β-unsaturated nitriles like this compound, the primary site for nucleophilic attack is the β-carbon due to the conjugated system (a Michael addition). Direct nucleophilic attack at the nitrile carbon is also a key step in reactions like hydrolysis and the addition of Grignard reagents. For instance, the addition of an organometallic reagent like a Grignard reagent (R-MgX) to the nitrile carbon would, after hydrolysis, lead to a ketone.
The nitrile group can be directly converted to an amide without proceeding to the carboxylic acid. One common method is the partial hydrolysis of the nitrile using controlled acidic or basic conditions, often with specific catalysts like manganese dioxide. Another significant route is the Ritter reaction, where the nitrile reacts with a carbocation source (generated from an alcohol or alkene in strong acid) to form a stable nitrilium ion intermediate. This intermediate is then trapped by water to produce an N-substituted amide after deprotonation.
Nucleophilic Substitution Reactions
Transformations of the Alkene Moiety
The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent nitrile group. This electronic nature dictates its reactivity, making it susceptible to nucleophilic conjugate addition and certain electrophilic additions. Common transformations include catalytic hydrogenation, which can reduce the double bond, potentially along with the nitrile group depending on the catalyst and conditions. Epoxidation of the double bond can be achieved using peroxy acids, and dihydroxylation can be performed to introduce two hydroxyl groups across the former double bond.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. α,β-Unsaturated nitriles like this compound are valuable substrates in MCRs. For example, they can participate in Gewald-type reactions. In a variation of this reaction, an α,β-unsaturated nitrile can react with an active methylene (B1212753) compound and elemental sulfur in the presence of a base to yield highly substituted thiophenes. The versatility of this compound as a building block in such reactions allows for the rapid construction of complex molecular architectures from simple precursors.
Stereochemical Control in Chemical Reactions and Isomer Interconversion
The stereochemistry of this compound, specifically the configuration of the double bond, plays a significant role in its chemical synthesis and potential transformations. The molecule exists as two geometric isomers, the (E)- and (Z)-isomers, which can exhibit different properties and may be formed in varying ratios depending on the reaction conditions.
Stereoselective reactions are those in which one stereoisomer is formed or consumed preferentially over others. durgapurgovtcollege.ac.inmasterorganicchemistry.com The control of the E/Z isomer ratio is a key aspect of the synthesis of this compound and related unsaturated nitriles. For instance, the Knoevenagel condensation of undecanal (B90771) with cyanoacetic acid, followed by decarboxylation, is a common method for preparing this compound. vdoc.pub The conditions of this reaction, such as the catalyst and solvent used, can influence the ratio of the resulting (E)- and (Z)-isomers.
Research into related unsaturated systems provides insights into the factors governing isomer distribution. For example, in the synthesis of nerol (B1678202) and geraniol, which are isomeric terpene alcohols, the choice of catalyst and reaction conditions significantly impacts the E/Z isomer ratio of the corresponding intermediate aldehydes, neral (B7780846) and geranial. google.com Specifically, reducing the amount of trimethylamine (B31210) during a hydrogenation process was found to markedly increase the yield of the desired (Z)-isomer (nerol) by minimizing the unwanted E/Z-isomerization of the conjugated double bond. google.com This highlights the general principle that reaction conditions can be tuned to favor the formation of a specific geometric isomer.
Furthermore, the interconversion between (E)- and (Z)-isomers can occur under certain conditions, such as the presence of acid or through photochemical processes. In some cases, double bond isomerization can occur under acidic reaction conditions. googleapis.com While specific studies detailing the isomerization of this compound are not prevalent in the provided results, the behavior of other α,β-unsaturated nitriles and related compounds suggests that such interconversion is mechanistically possible.
The stereochemistry of precursors can also dictate the stereochemical outcome of the final product. In syntheses involving multi-step reactions, the stereochemistry of an intermediate can be retained throughout the reaction sequence, thereby determining the stereochemistry of the final nitrile product. google.com
While this compound itself is a relatively simple acyclic molecule, the principles of stereochemical control are fundamental in the synthesis of more complex fragrance molecules where specific diastereomers or enantiomers are desired for their unique olfactory properties. google.comresearchgate.net
Table 1: Factors Influencing Stereochemical Outcome in Related Unsaturated Systems
| Factor | Influence on Isomer Ratio | Example System |
| Catalyst | Can selectively promote the formation of one isomer over another. | Hydrogenation catalysts in terpene synthesis. google.com |
| Reaction Conditions | Temperature, pressure, and solvent can affect the thermodynamic vs. kinetic product distribution. | Knoevenagel condensation for α,β-unsaturated nitriles. vdoc.pub |
| Reagent Stoichiometry | The amount of certain reagents, like a base, can influence isomerization rates. | Use of trimethylamine in nerol/geraniol synthesis. google.com |
| Acidity/Basicity | Can catalyze the interconversion (isomerization) of E and Z isomers. | Isomerization of exocyclic double bonds under acidic conditions. googleapis.com |
Advanced Analytical and Spectroscopic Characterization for Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2-tridecenenitrile. wordpress.comepdf.pubvdoc.pub It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This combination is ideal for assessing the purity of this compound samples and for analyzing its presence in complex mixtures, such as essential oils and fragrance compositions. nepjol.infogoogle.com
The gas chromatographic component of the system is particularly important for separating the (E)- and (Z)- geometric isomers of this compound. Due to their different spatial arrangements, these isomers exhibit slightly different physical properties, which can lead to different retention times on a GC column. The choice of the stationary phase of the GC column is critical for achieving this separation. Non-polar columns, such as those with a 5% phenyl methylpolysiloxane phase (e.g., DB-5MS), are commonly used. researchgate.net
The mass spectrometer fragments the eluting molecules in a reproducible manner, generating a unique mass spectrum that acts as a molecular fingerprint. While the mass spectra of (E)- and (Z)-isomers are often very similar, GC-MS allows for their individual detection and quantification based on their chromatographic separation. Purity assessment is typically performed by integrating the peak area of this compound and comparing it to the total area of all detected peaks. googleapis.com
In a study analyzing the essential oil of Ocimum tenuiflorum L., this compound was identified as a component with a retention time of 10.955 minutes using GC-MS analysis. nepjol.info
Table 1: GC-MS Data for (2E)-2-Tridecenenitrile
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₂₃N |
| Molecular Weight | 193.33 g/mol |
| GC Column Example | DB-5MS, 30 m x 0.25 mm, 1 µm film thickness researchgate.net |
| Mass Spectrum (EI) | The electron impact (EI) mass spectrum of (2E)-2-tridecenenitrile shows characteristic fragmentation patterns. nih.gov |
Data derived from publicly available spectral databases and related literature. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms. creative-biostructure.comlibretexts.org
For this compound, ¹H NMR spectroscopy is crucial for determining the geometry of the double bond. The coupling constant (J-value) between the two vinyl protons (at C2 and C3) is characteristic of their relative orientation. A larger coupling constant (typically >12 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically <12 Hz) suggests a cis (Z) configuration.
¹³C NMR spectroscopy provides information on all the unique carbon atoms in the molecule. wordpress.comvdoc.pub The chemical shifts of the nitrile carbon (C1) and the two olefinic carbons (C2 and C3) are particularly diagnostic.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-2-Tridecenenitrile
| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| 1 (-C≡N) | - | ~118 |
| 2 (=CH-) | ~6.3 (dt) | ~148 |
| 3 (=CH-) | ~5.4 (dt) | ~100 |
| 4 (-CH₂-) | ~2.2 (q) | ~32 |
| 5-12 (-CH₂-) | ~1.2-1.5 (m) | ~22-30 |
| 13 (-CH₃) | ~0.9 (t) | ~14 |
Predicted values are based on standard chemical shift correlations and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in a molecule. pressbooks.pub The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. vscht.cz For this compound, IR spectroscopy can unequivocally confirm the presence of the nitrile (-C≡N) and the carbon-carbon double bond (-C=C-).
The most characteristic absorption for nitriles is the C≡N stretching vibration. This appears as a sharp and intense peak in the region of 2260-2200 cm⁻¹. spectroscopyonline.com For α,β-unsaturated nitriles like this compound, conjugation with the double bond typically shifts this absorption to a slightly lower wavenumber, around 2230-2215 cm⁻¹.
The C=C stretching vibration of the double bond is expected to appear in the 1680-1620 cm⁻¹ region. The C-H stretching vibrations of the vinyl hydrogens (=C-H) typically absorb above 3000 cm⁻¹, while the C-H stretches of the aliphatic chain appear just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp²) | =C-H | 3100-3000 | Medium |
| C-H Stretch (sp³) | -C-H | 3000-2850 | Strong |
| C≡N Stretch | -C≡N | 2230-2215 | Strong, Sharp |
| C=C Stretch | -C=C- | 1680-1620 | Medium to Weak |
Data based on standard IR correlation tables. spectroscopyonline.com
Methodological Advancements in Quantitative Analysis
While classical analytical methods provide qualitative information, recent advancements have focused on developing robust quantitative methods for determining the concentration of specific compounds like this compound, often in complex matrices.
A significant methodological advancement is the use of Gas Chromatography-Mass Spectrometry in Selected Ion Monitoring (SIM) mode. This technique offers enhanced sensitivity and selectivity compared to full-scan MS. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. This reduces chemical noise from the matrix and co-eluting compounds, resulting in a much better signal-to-noise ratio and lower detection limits.
For example, a patented method for quantifying fragrance ingredients, including this compound, in hair samples involves extraction followed by GC-MS analysis using a SIM acquisition method. google.com The quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the target compound in the sample to this curve. google.com This approach allows for the precise measurement of trace levels of this compound in consumer products.
Another technique with potential for quantitative analysis is IR spectroscopy. By measuring the absorbance of a specific, well-defined peak (like the C≡N stretch) and applying the Beer-Lambert Law, it is possible to determine the concentration of the analyte if a proper calibration is performed.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-tridecenenitrile. wikipedia.orgscispace.com DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory is based on using functionals of the spatially dependent electron density. wikipedia.org
These calculations can determine key electronic properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds within the molecule. The analysis of these properties helps in understanding the molecule's reactivity and spectroscopic behavior. While specific DFT studies on this compound are not extensively detailed in publicly available literature, the principles of DFT are widely applied to similar organic nitriles. rsc.orgnih.govaps.org Such calculations would reveal the electronic effects of the nitrile group (-C≡N) and the long alkyl chain on the carbon-carbon double bond.
Table 1: Computed Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 193.33 g/mol | nih.gov |
| XLogP3-AA | 5.6 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 9 | nih.gov |
| Exact Mass | 193.183049738 Da | nih.gov |
| Topological Polar Surface Area | 23.8 Ų | nih.gov |
| Heavy Atom Count | 14 | nih.gov |
Predictive Modeling of Isomeric Stability and Distribution
This compound can exist as geometric isomers, specifically the (E)- and (Z)-isomers, due to the presence of a carbon-carbon double bond. Predictive modeling, often integrated with quantum chemical calculations, can be used to assess the relative stabilities of these isomers.
By calculating the ground-state energies of the (E)- and (Z)-isomers, theoretical models can predict which isomer is more stable. The (E)-isomer, with the alkyl groups on opposite sides of the double bond, is generally expected to be more stable due to reduced steric hindrance compared to the (Z)-isomer. These models can also predict the equilibrium distribution of the isomers at different temperatures. For instance, the (E)-isomer of tridec-2-enenitrile is a known compound with its own CAS number (912818-62-3), indicating its relevance and stability. nih.gov
Theoretical Studies on Reaction Pathways and Mechanisms
Theoretical studies are crucial for understanding the reaction pathways and mechanisms involved in the synthesis and transformation of this compound. A common synthetic route involves the Knoevenagel condensation of undecanal (B90771) with cyanoacetic acid, followed by decarboxylation. vdoc.pub Computational chemistry can model the energy profiles of these reaction steps, identifying transition states and intermediates. This allows for a detailed understanding of the reaction kinetics and thermodynamics, which can aid in optimizing reaction conditions for higher yields and selectivity.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nepjol.info In the context of this compound, which is used as a fragrance ingredient, molecular docking simulations can be employed to study its interaction with olfactory receptors. givaudan.comwordpress.com
These simulations can help identify the specific olfactory receptors that bind to this compound, providing insights into the structural basis of its citrus and aldehydic scent profile. givaudan.com By modeling the binding affinity and the specific interactions (e.g., hydrophobic interactions, hydrogen bonds) between this compound and the amino acid residues in the receptor's binding pocket, researchers can better understand the principles of odor perception. nepjol.infonih.gov While specific docking studies for this compound are not widely published, such studies have been conducted on other fragrance molecules to elucidate their sensory properties. wordpress.com A study on the essential oil of Ocimum tenuiflorum identified this compound as a component and used molecular docking to evaluate the interaction of its constituents with the PPARδ receptor, though this compound itself was not among the top candidates for this specific receptor. nepjol.info
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Undecanal |
| Cyanoacetic acid |
| (E)-tridec-2-enenitrile |
Exploration of Biological Activity and Biochemical Pathways Mechanistic Focus
Molecular Interactions with Olfactory Receptors and Signal Transduction Pathways
2-Tridecenenitrile is recognized for its powerful citrus, tangerine, and aldehydic aroma. thegoodscentscompany.comgivaudan.comduorganics.in This perception of smell is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. mdpi.com ORs are a large family of G protein-coupled receptors (GPCRs). bmbreports.org The binding of an odorant molecule, such as this compound, to an OR triggers a conformational change in the receptor, initiating an intracellular signal transduction cascade. mdpi.com
Vertebrate olfactory signaling predominantly involves two major pathways: the cyclic adenosine (B11128) monophosphate (cAMP) pathway and the phosphoinositide (IP3) pathway.
The cAMP Pathway: This is considered the canonical signaling cascade for many odorants. bmbreports.orgnih.gov Upon odorant binding, the activated OR couples to a specific G protein, Gαolf. bmbreports.org This activation stimulates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cAMP. nih.govoup.com The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations like Na⁺ and Ca²⁺. mdpi.com This influx depolarizes the neuron, and the signal is further amplified by Ca²⁺-activated Cl⁻ channels, ultimately generating an action potential that travels to the brain for odor perception. mdpi.comoup.com Studies on the related citrus nitrile compound, 3,7-dimethyl-2,6-octadienenitrile (also known as citralva), have shown that it can stimulate an increase in cAMP, suggesting its interaction with ORs is coupled to this pathway. oup.compsychiatryonline.org
The Phosphoinositide (IP3) Pathway: Evidence suggests that some odorants can activate an alternative pathway involving phospholipase C (PLC). nih.gov In this cascade, the activated OR stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm, which contributes to the cell's electrical response. Research has demonstrated that complex odorant mixtures containing this compound can activate both PLC and phosphoinositide 3-kinase (PI3K) in olfactory ciliary-enriched membranes. nih.gov This finding provides direct evidence that this compound, as part of a mixture, can engage PI signaling pathways in mammalian OSNs. nih.gov
The ability of different nitriles and other odorants to activate one or both of these pathways highlights the complexity of olfactory coding, where the chemical structure of a molecule determines which receptor(s) it binds to and which signaling cascade(s) it initiates. oup.comnih.gov
| Pathway | Key Molecules | Action | Relevance to Nitriles |
|---|---|---|---|
| cAMP Pathway | Gαolf, Adenylyl Cyclase III, cAMP, CNG Channels | Odorant binding leads to G-protein activation, cAMP production, and opening of ion channels, causing neuron depolarization. bmbreports.orgnih.gov | Activated by the citrus nitrile citralva. oup.compsychiatryonline.org |
| Phosphoinositide (IP3) Pathway | Phospholipase C (PLC), IP3, Diacylglycerol (DAG) | Odorant binding activates PLC, leading to IP3 and DAG production and release of intracellular Ca²⁺. nih.gov | Odorant mixtures containing this compound have been shown to activate PLC and PI3K. nih.gov |
Enzymatic Biotransformations in Biological Systems (non-human, non-clinical)
While this compound is a synthetic compound, its introduction into environments containing microorganisms can lead to enzymatic degradation. givaudan.com The nitrile group (–C≡N) is susceptible to transformation by specific microbial enzymes. Two primary pathways for the microbial hydrolysis of nitriles are known: the nitrilase pathway and the nitrile hydratase/amidase pathway. researchgate.net
Nitrilase Pathway: Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia (B1221849) in a single step. wikipedia.orgnih.gov This pathway has been identified in various bacteria, fungi, and plants. wikipedia.org
R-C≡N + 2 H₂O → R-COOH + NH₃
Nitrile Hydratase and Amidase Pathway: This is a two-step process. First, nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to form an amide intermediate. researchgate.netwikipedia.org Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to produce the carboxylic acid and ammonia. researchgate.net This pathway is common in many nitrile-degrading bacteria, such as those from the genus Rhodococcus. nih.gov
Step 1 (Nitrile Hydratase): R-C≡N + H₂O → R-CONH₂
Step 2 (Amidase): R-CONH₂ + H₂O → R-COOH + NH₃
Studies on the bacterium Rhodococcus rhodochrous have shown its capability to degrade various aliphatic nitriles, utilizing both the nitrilase and the nitrile hydratase/amidase systems. nih.gov Other research has demonstrated that bacteria like Pseudomonas aeruginosa can use nitrile-containing polymers (nitrile gloves) as a sole carbon source, indicating the presence of metabolic pathways capable of breaking down complex nitrile structures. nih.gov The degradation of long-chain alkanes by various microbes has also been extensively studied, and while this compound is an unsaturated nitrile, the enzymatic machinery for processing long aliphatic chains is present in many microorganisms. mdpi.comresearchgate.net Given that this compound is a long-chain aliphatic nitrile, its biotransformation in microbial systems would likely proceed via these established enzymatic pathways, converting it first to (E)-tridec-2-enoic acid amide and then to (E)-tridec-2-enoic acid, or directly to the acid.
| Enzymatic Pathway | Enzymes Involved | Process | Potential Products from this compound |
|---|---|---|---|
| Nitrilase Pathway | Nitrilase | Direct one-step hydrolysis of the nitrile group to a carboxylic acid and ammonia. wikipedia.orgnih.gov | (E)-Tridec-2-enoic acid, Ammonia |
| Nitrile Hydratase/Amidase Pathway | Nitrile Hydratase, Amidase | Two-step hydrolysis via an amide intermediate. researchgate.netnih.gov | Intermediate: (E)-Tridec-2-enoic acid amide Final: (E)-Tridec-2-enoic acid, Ammonia |
Role in Chemical Ecology and Natural Product Chemistry (if biosynthetically relevant)
Current information indicates that this compound is a synthetic compound and has not been found to occur naturally. thegoodscentscompany.com Therefore, it does not have a biosynthetic pathway in natural systems. Its relevance in chemical ecology stems from its use as a commercial fragrance ingredient, which leads to its release into the environment. thegoodscentscompany.comgivaudan.com
Although this compound itself is not a natural product, many other nitrile-containing compounds and long-chain aliphatic molecules play significant roles in the chemical ecology of plants and insects.
Plant and Fungal Defense: Many plants produce cyanogenic glycosides, which can release toxic hydrogen cyanide upon tissue damage to deter herbivores. frontiersin.org Some plants and fungi also produce volatile nitriles, such as phenylacetonitrile, which can act as defense compounds against pathogens and insects. researchgate.netresearchgate.net
Insect Communication and Defense: Aliphatic compounds are crucial in insect chemical communication. Long-chain hydrocarbons, alcohols, and esters often function as components of pheromone blends, signaling species identity, reproductive status, and trail marking. Aliphatic glucosinolates in plants from the order Brassicales are well-known defense compounds against insect herbivores. plos.orgru.nl The breakdown of these compounds can produce nitriles and isothiocyanates that are toxic or deterrent to insects. ru.nl
While this compound does not play a natural role in these ecological interactions, its powerful scent profile, which mimics natural citrus and floral notes, is designed to interact with the same olfactory systems that organisms use to interpret their chemical environment.
Industrial and Material Science Applications Chemical Intermediate Focus
Role as a Chemical Intermediate in Agrochemical Synthesis
The agricultural sector relies on innovative chemistry to enhance crop yields and ensure food security. 2-Tridecenenitrile serves as a crucial chemical intermediate in the production of a variety of agrochemicals. duorganics.in Its reactive nature is leveraged in multi-component manufacturing processes to synthesize active ingredients for:
Insecticides: It is a precursor in the creation of compounds designed to control insect pests.
Herbicides: The synthesis of selective herbicides that manage weed competition in crops can involve intermediates derived from this compound.
Fungicides: It is vital for producing fungicides that protect crops from various fungal diseases. duorganics.in
Integration into Polymer Systems and Material Modification
In the field of material science, this compound is instrumental in the manufacturing of advanced polymers and resins. duorganics.in The nitrile group and the hydrocarbon chain can be chemically modified, allowing for its integration into polymer backbones or as a modifying agent to impart specific properties. This integration is critical in sectors like automotive, construction, and consumer goods for creating lightweight vehicle components, durable construction materials, and high-strength packaging. duorganics.in
One significant application involves its use as an active material within polymer encapsulation technologies. googleapis.com As detailed in patent literature, fragrance materials like this compound can be encapsulated by a polymer to create a core-shell structure. googleapis.comgoogleapis.com This protective polymeric coating shields the active material from degradation, oxidation, and premature evaporation. googleapis.com
Table 1: Polymer System Integration
| Application Area | Role of this compound | Resulting Material/Product |
| Advanced Resins | Chemical Intermediate | High-strength packaging, durable construction materials. duorganics.in |
| Polymer Encapsulation | Encapsulated Active Material | Polymer-coated microcapsules for controlled release. googleapis.com |
Application in Specialty Chemical Manufacturing
The adaptability of this compound makes it a preferred intermediate in the broader specialty chemicals industry. duorganics.inparchem.com Its primary application in this domain is as a precursor for synthesizing fragrance molecules. duorganics.infragranceconservatory.com The chemical properties of this compound allow for the creation of scents with depth, complexity, and longevity, making it a staple in premium fragrances. duorganics.in It is known for its powerful citrus, tangerine, and aldehydic notes with a hint of fresh coriander. givaudan.com
Beyond fragrances, it is also used to create other high-performance materials tailored to specific market needs. duorganics.in Its role as an intermediate helps optimize production cycles and reduce operational expenses, making it a strategic choice for manufacturers seeking customized and efficient chemical solutions. duorganics.in
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₃N duorganics.in |
| Molecular Weight | 193.33 g/mol nih.gov |
| Appearance | Clear, colorless to pale yellow liquid parchem.comvigon.com |
| Odor Profile | Citrus, tangerine, aldehydic, coriander givaudan.com |
| Boiling Point | 263 - 297.5 °C ventos.com |
| Flash Point | >100 °C parchem.com |
Chemical Engineering Aspects of Controlled Release Systems and Profragrance Development
A key challenge in the use of volatile compounds like fragrances is their tendency to dissipate quickly. researchgate.net Chemical engineering principles are applied to develop systems that control the release of these active materials over time. This compound is a component in such advanced systems. googleapis.comgoogleapis.com
Microencapsulation is a widely used technology where a fragrance oil, such as this compound, is enclosed within a protective polymer shell. googleapis.com These microcapsules can be designed to release their contents in response to specific triggers, such as moisture or shear (friction). googleapis.com This provides a multistage release profile, delivering the fragrance at different, predetermined moments. googleapis.com For example, hybrid encapsulates can be formulated to provide an initial release upon application (moisture-activated) and a subsequent release through physical contact (shear-activated). googleapis.com
This technology is particularly relevant for consumer products where long-lasting fragrance is desired. The encapsulation of this compound within polymer systems like polyurea or melamine-formaldehyde resins is a practical application of controlled-release principles. googleapis.com While this compound is the active ingredient, the development of "profragrances"—molecules that release a fragrance upon reacting to a trigger like light—represents a related strategy to achieve sustained scent release. researchgate.net
Environmental Fate and Degradation Pathways
Biodegradation Studies and Mechanisms
Studies have classified 2-tridecenenitrile as "readily biodegradable". evea-conseil.comiff.com This classification is typically based on standardized tests, such as the OECD Test Guideline 301 F, where a substance must achieve a certain percentage of degradation over a 28-day period. iff.comresearchgate.net For a material to be considered readily biodegradable, it generally must show more than 60% degradation within this timeframe. evea-conseil.comresearchgate.net One safety data sheet specifies that this compound achieves 87% biodegradation in the OECD 301 F test. iff.com
Nitrilase Pathway: In a single enzymatic step, a nitrilase enzyme hydrolyzes the nitrile group (-C≡N) directly to a carboxylic acid and ammonia (B1221849). frontiersin.orgresearchgate.netresearchgate.net
Nitrile Hydratase/Amidase Pathway: This is a two-step process. First, a nitrile hydratase (NHase) converts the nitrile to its corresponding amide. frontiersin.orgresearchgate.netresearchgate.net Subsequently, an amidase hydrolyzes the amide to a carboxylic acid and ammonia. frontiersin.orgresearchgate.netresearchgate.net
Research on Rhodococcus rhodochrous BX2, a bacterium capable of degrading various aliphatic nitriles, provides insight into a likely degradation mechanism for compounds like this compound. This organism was found to degrade nitriles such as acetonitrile, acrylonitrile, and crotononitrile (B213123) using both the nitrilase and the NHase/amidase pathways, although the latter was suggested to be the preferred route. nih.gov The degradation resulted in the accumulation of ammonia, with the intermediate amides and carboxylic acids being transient. nih.gov Given that this compound is also an unsaturated aliphatic nitrile, it is plausible that its biodegradation follows a similar dual pathway in competent microorganisms.
Table 1: General Enzymatic Pathways for Nitrile Biodegradation
| Pathway | Enzymes Involved | Step 1 Product | Step 2 Product | Final Products |
| Nitrilase Pathway | Nitrilase | N/A | N/A | Carboxylic Acid + Ammonia |
| Nitrile Hydratase/ Amidase Pathway | 1. Nitrile Hydratase2. Amidase | Amide | N/A | Carboxylic Acid + Ammonia |
Environmental Persistence and Mobility Assessment
The persistence and mobility of this compound in the environment are governed by its physicochemical properties. A high octanol-water partition coefficient (log K_ow_) of approximately 5.5 indicates that the compound is highly lipophilic, meaning it has a strong affinity for fatty tissues and organic matter over water. evea-conseil.com Its water solubility is consequently low, with sources describing it as insoluble or having an estimated solubility of about 1.271 mg/L at 25°C. iff.comduorganics.in The vapor pressure is also low, reported at around 0.002 to 0.0027 hPa at room temperature, suggesting it is not highly volatile. evea-conseil.comiff.com
A crucial parameter for assessing mobility in soil is the soil organic carbon-water (B12546825) partitioning coefficient (K_oc_). chemsafetypro.comecetoc.org This value quantifies the tendency of a chemical to be adsorbed by soil and sediment. chemsafetypro.com A specific experimentally determined K_oc_ for this compound was not found in the reviewed literature. However, K_oc_ can be estimated from K_ow_. chemsafetypro.comecetoc.org The high log K_ow_ value of this compound strongly suggests that it will have a high K_oc_ value. Chemicals with high K_oc_ values are strongly adsorbed onto soil and organic matter, leading to low mobility. chemsafetypro.com Therefore, this compound is expected to be largely immobile in soil environments, with a low potential to leach into groundwater. Instead, it is likely to remain in the upper soil layers or partition to sediment in aquatic systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Implication for Environmental Fate | Source(s) |
| Molecular Formula | C₁₃H₂₃N | - | duorganics.in |
| Molecular Weight | 193.33 g/mol | - | nih.gov |
| log K_ow (o/w) | 5.5 | High potential for bioaccumulation and adsorption to organic matter. | evea-conseil.com |
| Water Solubility | Insoluble; ~1.271 mg/L (estimated) | Low mobility in aqueous systems; tends to partition to other phases. | iff.comduorganics.in |
| Vapor Pressure | ~0.0027 hPa @ 25°C | Low volatility; not expected to be a major atmospheric pollutant. | evea-conseil.com |
| Expected K_oc_ | High (inferred from high log K_ow_) | Low mobility in soil; strong adsorption to soil organic carbon. | chemsafetypro.comecetoc.org |
Green Chemistry Considerations in Environmental Impact
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net For this compound, these considerations apply to its synthesis and its life cycle.
The synthesis of this compound can be achieved through the Knoevenagel condensation of undecanal (B90771) with cyanoacetic acid, followed by decarboxylation. numberanalytics.com The Knoevenagel condensation is a classic method for forming carbon-carbon bonds, but traditional approaches often use volatile organic solvents and catalysts that are not environmentally benign. numberanalytics.com Modern green chemistry research has explored more sustainable alternatives for this type of reaction, such as using water as a solvent, employing biocatalysts, or performing the reaction under solvent-free conditions, which can significantly reduce waste and environmental impact. rsc.orgresearchgate.net Some fragrance manufacturers note the increasing use of renewable materials in the production of ingredients like this compound, which aligns with green chemistry's goal of using renewable feedstocks. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Syntheses
The geometry of the carbon-carbon double bond in 2-tridecenenitrile, which can exist as either the (E) or (Z) isomer, is crucial in determining its physical and chemical properties. Consequently, the development of highly stereoselective synthetic routes is a primary objective for future research. While methods for the synthesis of α,β-unsaturated nitriles exist, achieving high levels of stereoselectivity, particularly for long-chain nitriles like this compound, remains a challenge.
Future work in this area could focus on several promising strategies:
Catalytic Stereoselective Dehydration of Amides: Exploring new catalyst systems that can facilitate the stereospecific elimination of water from tridecanamide (B3189724) derivatives to yield either the (E) or (Z)-2-tridecenenitrile with high selectivity.
Stereospecific Wittig-type Reactions: Investigating modified phosphonium (B103445) ylides or related reagents that can react with undecanal (B90771) to provide the desired isomer of this compound with excellent control over the double bond geometry.
Enzyme-Catalyzed Processes: Harnessing the inherent stereoselectivity of enzymes to develop biocatalytic routes for the synthesis of enantiomerically pure or geometrically defined this compound.
A significant breakthrough in this area would not only provide more efficient access to specific isomers of this compound but also open up new possibilities for its application in fields where stereochemistry is critical.
Investigation of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by the interplay between its nitrile group and the adjacent carbon-carbon double bond. While some reactions of α,β-unsaturated nitriles are well-established, there is a vast, unexplored landscape of chemical transformations waiting to be discovered. umich.edu
Key areas for future investigation include:
Novel Cycloaddition Reactions: Exploring the potential of this compound to participate in [4+2], [3+2], and other cycloaddition reactions to construct complex heterocyclic and carbocyclic frameworks. The long alkyl chain could introduce unique steric and electronic effects, leading to unexpected reactivity and selectivity.
Asymmetric Conjugate Additions: Developing new chiral catalysts for the asymmetric conjugate addition of various nucleophiles to the double bond of this compound. researchgate.net This would provide access to a wide range of chiral nitriles, which are valuable building blocks in medicinal chemistry and materials science.
Metal-Mediated Transformations: Investigating the use of transition metal catalysts to mediate novel transformations of this compound, such as hydrofunctionalization, cross-coupling, and metathesis reactions. rsc.org These methods could provide efficient routes to a diverse array of functionalized derivatives.
Uncovering new reactivity patterns will not only expand the synthetic utility of this compound but also deepen our fundamental understanding of the chemistry of unsaturated nitriles.
Advanced Computational Methodologies for Complex Chemical Systems
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational methodologies can provide invaluable insights into its structure, properties, and reactivity.
Future computational studies could focus on:
Accurate Prediction of Spectroscopic Properties: Employing high-level quantum chemical calculations to accurately predict the NMR, IR, and other spectroscopic properties of the (E) and (Z) isomers of this compound. This would aid in their characterization and analysis.
Modeling Reaction Mechanisms: Using computational methods to elucidate the detailed mechanisms of known and newly discovered reactions of this compound. This can help in optimizing reaction conditions and designing more efficient synthetic routes. A recent study on the molecular docking of this compound with the peroxisome proliferator-activated receptor-delta (PPARδ) protein highlights the potential of computational approaches in understanding its biological interactions. nepjol.info
In Silico Design of Novel Derivatives: Utilizing computational screening and design techniques to identify new derivatives of this compound with desired properties for specific applications.
The integration of advanced computational methods with experimental studies will be crucial for accelerating the pace of discovery and innovation in the field of this compound chemistry.
Novel Application Domains in Emerging Technologies
While this compound has found use in the fragrance and agrochemical industries, its unique combination of a long hydrocarbon chain and a reactive nitrile group suggests that it may have untapped potential in a variety of emerging technologies. duorganics.induorganics.in
Potential future application domains include:
Advanced Materials: Investigating the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers and resins with tailored properties, such as enhanced thermal stability, mechanical strength, or hydrophobicity. duorganics.in
Functional Fluids: Exploring the potential of this compound and its derivatives as components of high-performance lubricants, hydraulic fluids, or heat transfer fluids, where its long alkyl chain could impart desirable rheological properties.
Biomedical Applications: Given the presence of the nitrile group, a common pharmacophore, and its identification in medicinal plants like Ocimum tenuiflorum, further investigation into the biological activities of this compound and its derivatives is warranted. nepjol.info This could lead to the discovery of new therapeutic agents.
Aroma and Fragrance Delivery Systems: Developing innovative encapsulation and controlled-release technologies for this compound to enhance its longevity and performance in perfumes, cosmetics, and household products. google.comgoogleapis.comgivaudan.com
The exploration of these and other novel application domains will be driven by a deeper understanding of the fundamental chemistry of this compound and the development of new synthetic and processing technologies.
Q & A
Q. What are the standard synthetic pathways for 2-Tridecenenitrile, and how can researchers optimize reaction yields?
Methodological Answer: The synthesis of this compound involves a multi-step process:
Wittig Reaction : Undecaldehyde reacts with methoxymethyltriphenylphosphonium chloride to form an intermediate.
Demethylation : Removal of the methoxy group under acidic conditions.
Bromination : Conversion of the alcohol intermediate to a bromide.
Cyanidation : Substitution with sodium thiocyanate to yield this compound .
Optimization Strategies :
- Control reaction temperature (e.g., 60–80°C for cyanidation) to minimize side reactions.
- Use stoichiometric excess of sodium thiocyanate (1.2–1.5 equivalents) to drive the final step to completion.
- Monitor isomer ratios (cis/trans) via GC-MS to assess purity .
Q. What analytical techniques are recommended for characterizing this compound purity and isomer distribution?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves cis/trans isomers and quantifies their ratios. Use a polar column (e.g., DB-WAX) for better separation .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) identifies olefinic protons (δ 5.2–5.8 ppm) and nitrile groups (no direct proton signal; confirm via IR).
- Infrared Spectroscopy (IR) : Detect the nitrile stretch at ~2200–2260 cm⁻¹ .
Safety Note : Handle in a fume hood with nitrile gloves and lab coats due to toxicity risks .
Advanced Research Questions
Q. How can researchers address contradictions in reported isomer ratios of this compound across synthetic batches?
Methodological Answer: Contradictions often arise from:
Reaction Conditions : Temperature fluctuations during cyanidation alter isomerization kinetics.
Purification Methods : Silica gel chromatography may selectively elute isomers.
Resolution Strategies :
- Standardized Protocols : Fix reaction parameters (e.g., 72 hours at 70°C) and use internal standards (e.g., dodecane) for GC-MS calibration .
- Computational Modeling : Employ density functional theory (DFT) to predict isomer stability under varying conditions .
- Replicate Literature Methods : Compare results with peer-reviewed syntheses to identify procedural deviations .
Q. What experimental designs are suitable for studying the mechanistic pathways of this compound synthesis?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps .
- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during the Wittig reaction.
- Cross-Validation : Compare synthetic pathways (e.g., Grignard vs. Wittig) to isolate mechanistic differences .
Example Workflow :
Conduct time-resolved sampling during cyanidation.
Analyze intermediates via LC-MS/MS.
Correlate data with computational simulations (e.g., Gaussian 16) .
Q. How can researchers isolate and characterize individual cis/trans isomers of this compound for structure-activity studies?
Methodological Answer:
- Preparative Chromatography : Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol (95:5) for gram-scale separation .
- X-ray Crystallography : Co-crystallize isomers with a host molecule (e.g., cyclodextrin) to determine absolute configuration.
- Thermodynamic Studies : Measure melting points and enthalpy changes (DSC) to assess isomer stability .
Q. What ethical guidelines apply to handling this compound in academic laboratories?
Methodological Answer:
- Safety Protocols : Store in airtight containers at –20°C; dispose via incineration following EPA guidelines .
- Ethical Reporting : Disclose isomer ratios and purity thresholds in publications to ensure reproducibility .
- Collaboration : Partner with analytical chemistry labs for cross-validation of sensitive data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
